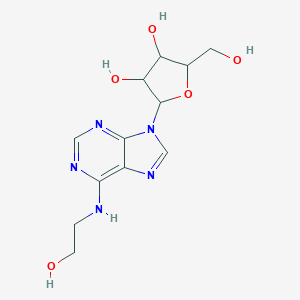

(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Overview

Description

N-(2-Hydroxyethyl)adenosine has been studied as an anticonvulsant through the activation of adenosine A1 receptor (AA1R).

2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a natural product found in Isaria japonica and Cordyceps pruinosa with data available.

Scientific Research Applications

Pharmacokinetics Study

The compound's derivative, IMM-H007, is being developed as an anti-hyperlipidemia agent. A study by Jia et al. (2016) established a liquid chromatography-tandem mass spectrometric method for quantifying IMM-H007 and its metabolites in hamster blood, contributing to pharmacokinetic research.

Synthesis of Novel Compounds

Hřebabecký et al. (2006) explored the synthesis of novel conformationally locked carbocyclic nucleosides derived from this compound. Their work here contributes to developing new molecules with potential biological activity.

Probing Adenylyl Cyclases

Emmrich et al. (2010) synthesized a stable, fluorescent-labeled ATP analog of this compound. Their study here aimed at studying the binding site and function of adenylyl cyclases.

Inhibitors of Cellular Activation

A patent analysis here highlights the compound's derivatives as selective adenosine A2a receptor antagonists, potentially useful in treating asthma and COPD.

Quantum Chemical Modeling

Kvasyuk et al. (2022) conducted quantum chemical modeling, synthesis, and spectroscopic studies on nelarabine, a derivative of this compound. Their research here explored its potential as an anticancer drug.

Corrosion Inhibitor

Sin et al. (2017) investigated the compound's derivative, adenosine, as a corrosion inhibitor for steel in acidic solutions. Their study here demonstrated its effectiveness and mechanism.

DOT1L Histone Methyltransferase Inhibitor

Basavapathruni et al. (2014) explored a novel DOT1L histone methyltransferase inhibitor, EPZ‐5676, a derivative of this compound. Their study here described its preclinical pharmacokinetics and metabolism.

Ligand for Adenosine Receptors

Bevan et al. (2007) characterized a novel ligand derived from this compound for its effects on human adenosine receptors. The research here highlighted its potential for anti-inflammatory effects.

Inhibitors of Intestinal Absorption

Hiratochi et al. (2012) developed concentrative nucleoside transporter 2 inhibitors, derivatives of this compound, to improve hyperuricemia. Their work here suggests their therapeutic potential in treating hyperuricemia.

Synthesis of Benzimidazole Nucleosides

SinghYadava and Yadav (2008) reported on the synthesis of unusual benzimidazole nucleoside analogues. Their research here expands the potential biological applications of such molecules.

Mechanism of Action

N-(2-Hydroxyethyl)adenosine (HEA) is a physiologically active compound found in Cordyceps cicadae, a traditional medicinal mushroom . This compound has been identified as a Ca2+ antagonist and has shown to control circulation and possess sedative activity in pharmacological tests .

Target of Action

The primary targets of HEA are human proximal tubular cells (HK–2) and PC12 cells . These cells play a crucial role in renal function and neurodegenerative disorders, respectively .

Mode of Action

HEA interacts with its targets by attenuating reactive oxygen species (ROS) production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours . It effectively prevents endoplasmic reticulum (ER) stress and restores ER homeostasis .

Biochemical Pathways

HEA affects the GRP78/ATF6/PERK/IRE1α/CHOP pathway . This pathway is involved in the regulation of ER stress, which is a key factor in renal cell damage and neurodegenerative disorders .

Pharmacokinetics

It’s known that hea is non-toxic up to 100 µm toward hk–2 cells .

Result of Action

HEA increases cell viability, reduces LDH release, MMP collapse, Ca2+ overload, and ROS generation induced by H2O2 toxicity . It also increases the activities of antioxidant enzymes, inhibits lipid peroxidation, and reduces IL-6, IL-1β, TNF-α, and NF-kB .

Action Environment

The action of HEA can be influenced by environmental factors such as the presence of other compounds and the specific conditions of the cells it interacts with . For instance, the presence of NSAIDs like diclofenac and meloxicam can enhance the protective effects of HEA .

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyethyl)adenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to attenuate the lipopolysaccharide (LPS)-stimulated release of pro-inflammatory cytokines by RAW 264.7 macrophages . This suggests that N-(2-Hydroxyethyl)adenosine may interact with enzymes and proteins involved in the inflammatory response.

Cellular Effects

N-(2-Hydroxyethyl)adenosine has been shown to have various effects on different types of cells and cellular processes. For example, it has been found to protect human proximal tubular cells from nonsteroidal anti-inflammatory drug (NSAID)-mediated effects on differential gene expression at the mRNA and protein levels . This suggests that N-(2-Hydroxyethyl)adenosine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(2-Hydroxyethyl)adenosine involves its interactions with biomolecules at the molecular level. It has been reported to prevent ER stress by attenuating ROS production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours . This indicates that N-(2-Hydroxyethyl)adenosine can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Hydroxyethyl)adenosine can change over time. For instance, in a study involving the culture of Beauveria bassiana, a fungus that produces N-(2-Hydroxyethyl)adenosine, the maximum production of the compound was achieved on day 7 . This suggests that N-(2-Hydroxyethyl)adenosine has a certain degree of stability and may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

N-(2-Hydroxyethyl)adenosine is involved in several metabolic pathways. It is a derivative of nitrogen metabolism, and its production can be influenced by different nitrogen sources . This suggests that N-(2-Hydroxyethyl)adenosine may interact with enzymes or cofactors involved in nitrogen metabolism, and could potentially affect metabolic flux or metabolite levels.

properties

IUPAC Name |

2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCDRLDMQHWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874345 | |

| Record name | ADENOSINE,6N-2-HYDROXYETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4338-48-1 | |

| Record name | NSC54251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antioxidant properties of HEA?

A1: Research suggests that HEA exhibits antioxidant activity by scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals []. In studies using extracts from Isaria sinclairii, the n-butanol fraction containing HEA demonstrated significant DPPH radical scavenging activity []. This antioxidant potential makes HEA a compound of interest for further research into its potential health benefits.

Q2: Has HEA been isolated from any natural sources, and what other compounds are found alongside it?

A2: Yes, HEA has been successfully isolated from the dried fruiting bodies of cultured Cordyceps militaris []. The extraction and isolation process involved using macroporous adsorption resin and silica gel column chromatography []. Interestingly, several other compounds were also identified in the same study, including:

Q3: Does HEA influence nitric oxide (NO) production or vascular endothelial growth factor (VEGF) levels?

A3: Studies on Isaria sinclairii extracts, particularly the n-butanol fraction containing HEA, showed that it did not significantly increase nitric oxide (NO) production in vascular endothelial cells []. Additionally, HEA treatment did not lead to a substantial increase in vascular endothelial growth factor (VEGF) levels compared to the control group []. These findings suggest that HEA might not possess vasorelaxant properties similar to some pharmaceuticals and may have limited impact on angiogenesis in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

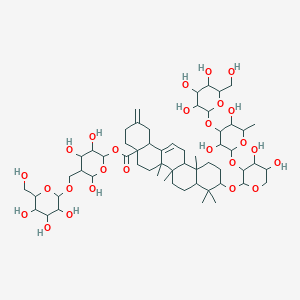

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)